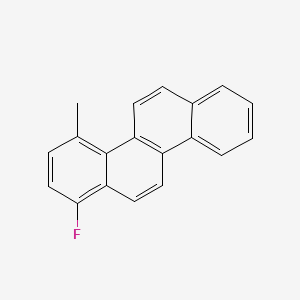
1-Fluoro-4-methylchrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-methylchrysene is a fluorinated polycyclic aromatic hydrocarbon It is a derivative of chrysene, where a fluorine atom is substituted at the first position and a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-methylchrysene can be synthesized through various methods. One common approach involves the fluorination of 4-methylchrysene using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like n-butyllithium . The reaction typically proceeds under mild conditions, yielding the desired fluorinated product.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-methylchrysene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoro-substituted quinones.
Reduction: Reduction reactions can convert it to fluoro-substituted dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products:
Oxidation: Fluoro-substituted quinones.
Reduction: Fluoro-substituted dihydro derivatives.
Substitution: Various fluoro-substituted aromatic compounds.
Scientific Research Applications
1-Fluoro-4-methylchrysene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound is used in studies to understand the effects of fluorinated polycyclic aromatic hydrocarbons on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the development of advanced materials with specific fluorinated properties.
Mechanism of Action
The mechanism by which 1-fluoro-4-methylchrysene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom’s presence can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 1-Fluoro-2-methylchrysene
- 1-Fluoro-3-methylchrysene
- 1-Fluoro-5-methylchrysene
Comparison: 1-Fluoro-4-methylchrysene is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
61738-08-7 |
|---|---|
Molecular Formula |
C19H13F |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
1-fluoro-4-methylchrysene |
InChI |
InChI=1S/C19H13F/c1-12-6-11-18(20)17-10-9-15-14-5-3-2-4-13(14)7-8-16(15)19(12)17/h2-11H,1H3 |
InChI Key |
XNAKJMFAMGFTJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=CC2=C(C=C1)F)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


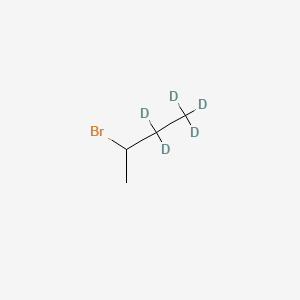
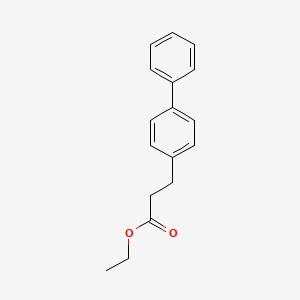
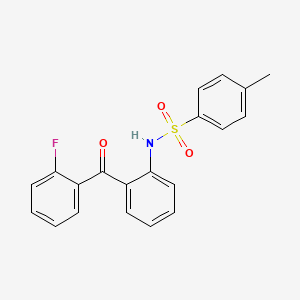
![tert-butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate](/img/structure/B15290076.png)

![6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B15290079.png)
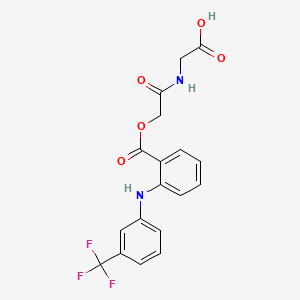
![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)
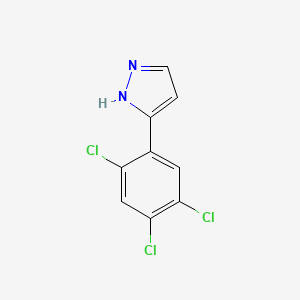

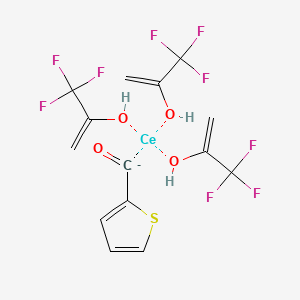
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B15290112.png)
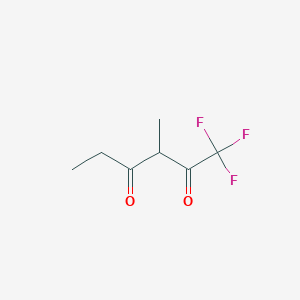
![5-hydroxy-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15290119.png)
